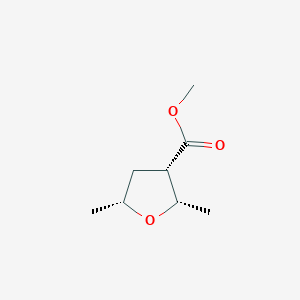
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of commercially available starting materials. One common method involves the esterification of a suitable precursor with methanol under acidic conditions. The reaction is often carried out at room temperature to ensure the retention of stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for efficacy.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2,5-Dimethylmorpholine: This compound has a similar ring structure but differs in the presence of a nitrogen atom.
2,5-Dimethyltetrahydrofuran: This compound lacks the ester group present in (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (2S,3S,5R)-2,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
InChI Key |
LTEQUHVAEQPJQB-VQVTYTSYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H](O1)C)C(=O)OC |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















